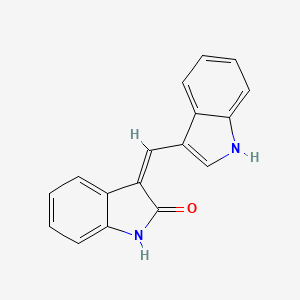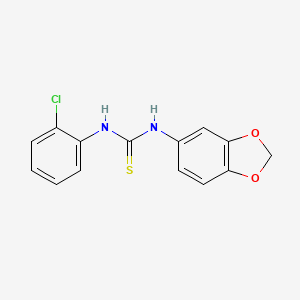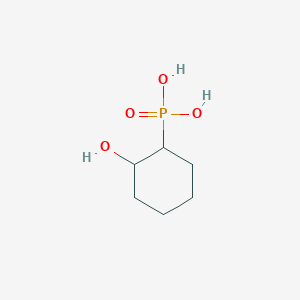![molecular formula C15H10N2O4S B14157670 N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide CAS No. 844830-85-9](/img/structure/B14157670.png)
N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential pharmacological properties. This compound belongs to the class of carbamothioyl-furan-2-carboxamide derivatives, which are known for their diverse biological activities, including anti-cancer and anti-microbial properties .
Preparation Methods
The synthesis of N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of 2-oxochromene with thiocarbamoyl chloride to form the intermediate product. This intermediate is then reacted with furan-2-carboxylic acid under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. .
Scientific Research Applications
N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant anti-microbial activity against various bacterial and fungal strains.
Medicine: It has shown promising anti-cancer activity against human cancer cell lines such as HepG2, Huh-7, and MCF-7.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells and the disruption of microbial cell membranes in bacteria and fungi .
Comparison with Similar Compounds
N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds such as:
N-[(2-oxochromen-6-yl)carbamothioyl]-1-benzofuran-2-carboxamide: This compound has a similar structure but includes a benzofuran moiety, which may result in different biological activities.
5-(4-chlorophenyl)-N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide: The presence of a chlorophenyl group in this compound can enhance its anti-microbial properties.
This compound stands out due to its unique combination of the chromen and furan moieties, which contribute to its potent biological activities.
Properties
CAS No. |
844830-85-9 |
|---|---|
Molecular Formula |
C15H10N2O4S |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-[(2-oxochromen-6-yl)carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H10N2O4S/c18-13-6-3-9-8-10(4-5-11(9)21-13)16-15(22)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,17,19,22) |
InChI Key |
JFPQEWHDJJTEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=O)C=C3 |
solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({4-[(E)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14157592.png)




![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-methoxy-1H-indol-3-yl)ethanone](/img/structure/B14157666.png)
![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)



